molecular formula C9H6BrClO B8710237 2-Bromo-6-chloro-1-indanone

2-Bromo-6-chloro-1-indanone

Cat. No. B8710237
M. Wt: 245.50 g/mol
InChI Key: AXZQGZAKEHWUSJ-UHFFFAOYSA-N
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Patent
US04174397

Procedure details

A solution of 9.59 g (60.0 mmoles) of bromine in 20 ml of acetic acid ethyl ester is added dropwise to a solution of 10.0 g (60.0 mmoles) of 6-chloro-1-indanone in 80 ml of acetic acid ethyl ester and 0.5 ml of 48% strength aqueous hydrobromic acid. After stirring for 3 hours, the reaction solution is concentrated to dryness, the residue is stirred with 50 ml of water and the precipitate is filtered off. The crude product of melting point 84°-87° is recrystallized from petroleum ether 60/70 and gives the pure product of melting point 92°-94° C.
Quantity
9.59 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Cl:3][C:4]1[CH:12]=[C:11]2[C:7]([CH2:8][CH2:9][C:10]2=[O:13])=[CH:6][CH:5]=1.Br>C(OC(=O)C)C>[Br:1][CH:9]1[CH2:8][C:7]2[C:11](=[CH:12][C:4]([Cl:3])=[CH:5][CH:6]=2)[C:10]1=[O:13]

Inputs

Step One
Name
Quantity
9.59 g
Type
reactant
Smiles
BrBr
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=C2CCC(C2=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OC(C)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution is concentrated to dryness
STIRRING
Type
STIRRING
Details
the residue is stirred with 50 ml of water
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
The crude product of melting point 84°-87° is recrystallized from petroleum ether 60/70
CUSTOM
Type
CUSTOM
Details
gives the pure product of melting point 92°-94° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC1C(C2=CC(=CC=C2C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.